5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of a pyrazole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a ligand in coordination chemistry to study metal-ligand interactions. It may also serve as a probe in biochemical assays to investigate enzyme activities and protein functions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activities. The compound’s boron-containing moiety can form reversible covalent bonds with biomolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-pyrazol-1-yl)-2-bromopyridine
- 5-(1H-pyrazol-1-yl)-2-chloropyridine
- 5-(1H-pyrazol-1-yl)-2-fluoropyridine
Uniqueness
Compared to its analogs, 5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group. This boron-containing moiety imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18BN3O2 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
5-pyrazol-1-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)12-7-6-11(10-16-12)18-9-5-8-17-18/h5-10H,1-4H3 |
InChI Key |
MSKFKSQFOFEATD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
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